N-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-2-propen-1-amine oxalate
Overview
Description
N-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-2-propen-1-amine oxalate is a useful research compound. Its molecular formula is C15H20ClNO5S and its molecular weight is 361.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.0750716 g/mol and the complexity rating of the compound is 267. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Reactivity
- New Approaches for the Synthesis of Thiazoles : Thiazoles and their fused derivatives, including those involving chlorophenyl groups, have been synthesized with demonstrated antimicrobial activities against bacterial and fungal isolates. This research underscores the importance of such compounds in developing antimicrobial agents (Wardkhan et al., 2008).
- Characterization and Analysis Techniques : Techniques for profiling analysis of alkylphenols and amines, including gas chromatography and mass spectrometry, have been developed. These methods allow for the simultaneous screening of compounds, showcasing the analytical capabilities in studying complex chemical substances (Paik et al., 2006).
Biological Activity and Applications
- Anticancer Evaluation of Novel Compounds : A series of compounds including 2-(4-chlorophenyl)-derivatives has been synthesized and evaluated for anticancer activity against a variety of cancer cell lines, demonstrating the potential of these chemicals in cancer research (Kattimani et al., 2013).
- Antimicrobial Activity of 2-Aminothiophene Derivatives : The synthesis of ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives and their evaluation for antimicrobial activity highlights the potential of such compounds in combating microbial infections (Prasad et al., 2017).
Material Science and Catalysis
- Polymerization and Material Applications : The study of electroactive polymers based on ethylenedioxythiophene–triarylamine conjugates for potential use in electronic devices reflects the interdisciplinary applications of these chemical compounds in material science (Chahma et al., 2007).
Environmental and Analytical Chemistry
- Molluscicidal Properties of Thiazolo[5,4-d]pyrimidines : The synthesis and application of thiazolo[5,4-d]pyrimidines for controlling schistosomiasis-hosting snails demonstrate an environmental application of these compounds, contributing to public health efforts (El-Bayouki & Basyouni, 1988).
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)sulfanylethoxy]ethyl]prop-2-en-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNOS.C2H2O4/c1-2-7-15-8-9-16-10-11-17-13-5-3-12(14)4-6-13;3-1(4)2(5)6/h2-6,15H,1,7-11H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDBXSCYKSNZAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCOCCSC1=CC=C(C=C1)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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